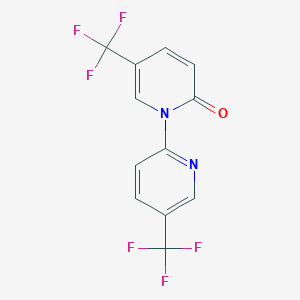
5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one is a chemical compound with the empirical formula C12H6F6N2 . It is used as a ligand in the preparation of Ir(III) photocatalysts .
Synthesis Analysis
The synthesis of 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one can be achieved using 2-bromo-5-(trifluoromethyl)pyridine at 50 °C with palladium acetate, tetrabutylammonium iodide (TBAI), potassium carbonate, and isopropanol in Cyrene™ (dihydrolevoglucosenone), a bio-renewable “green” solvent formed by a two-step process from cellulose . The reaction can be completed within 1 hour at 80 °C .Molecular Structure Analysis
The molecular weight of 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one is 292.18 . The SMILES string representation of the molecule is FC(F)(F)C1=CN=C(C=C1)C2=CC=C(C(F)(F)F)C=N2 .Chemical Reactions Analysis
Half-sandwich ruthenium complexes containing 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one are highly active catalysts for the anti-Markovnikov hydration of terminal alkynes . A wide range of aliphatic and aromatic alkynes can be hydrated at ambient temperature and low loadings of metal (1–2 mol%) .Physical and Chemical Properties Analysis
5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one is a solid at 20 degrees Celsius . It should be stored under inert gas and kept away from light and air . The melting point is between 129-130 °C .Safety and Hazards
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)7-1-3-9(19-5-7)20-6-8(12(16,17)18)2-4-10(20)21/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASVQEZZLLGSHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)
![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)
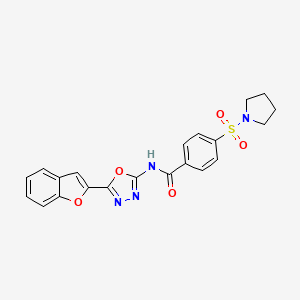

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)
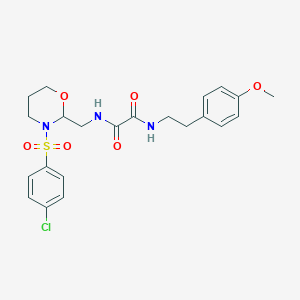
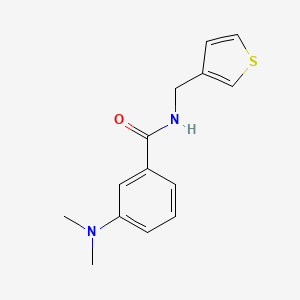
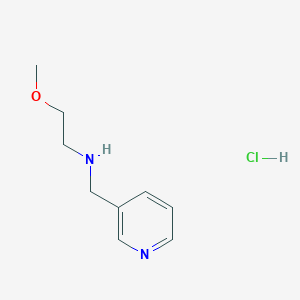
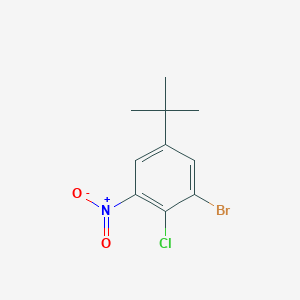
![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)
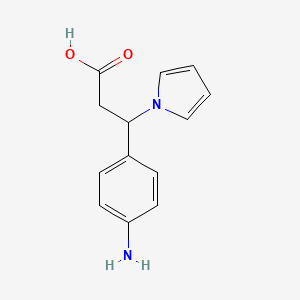
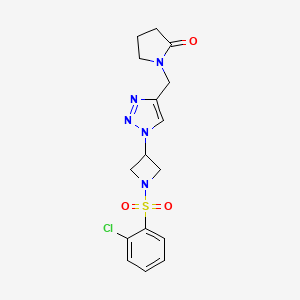
![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)
